molecular formula C22H14N2S B3866028 3-(4-pyridinyl)-1-(2-thienyl)benzo[f]quinoline

3-(4-pyridinyl)-1-(2-thienyl)benzo[f]quinoline

Cat. No. B3866028
M. Wt: 338.4 g/mol
InChI Key: JZAAENPKDNIMOG-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Benzo [4,5]thieno [2,3-b]pyridine (BTP) derivatives have been developed as high triplet energy materials .


Synthesis Analysis

Quinolines can be synthesized using several methods such as the Skraup reaction, Doebner reaction, and Friedländer synthesis . BTP derivatives have been synthesized as high triplet energy bipolar host materials .


Molecular Structure Analysis

Quinoline is structurally related to benzene, with one of its hydrogen atoms replaced by a nitrogen atom . The BTP structure was developed as an electron-deficient moiety for high triplet energy materials .


Chemical Reactions Analysis

Quinoline has a variety of applications in medicinal and synthetic organic chemistry . BTP derivatives were effective as host materials for green and blue phosphorescent organic light-emitting diodes .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Future Directions

Quinoline and its derivatives continue to receive considerable attention due to their versatile applications in medicinal and synthetic organic chemistry . They hold promise for future drug development .

properties

IUPAC Name

3-pyridin-4-yl-1-thiophen-2-ylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2S/c1-2-5-17-15(4-1)7-8-19-22(17)18(21-6-3-13-25-21)14-20(24-19)16-9-11-23-12-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAAENPKDNIMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=NC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridinyl)-1-(2-thienyl)benzo[f]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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